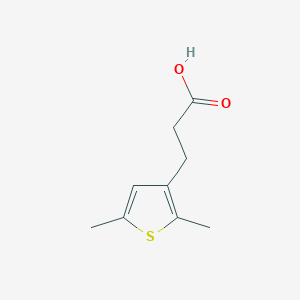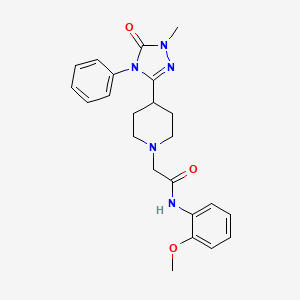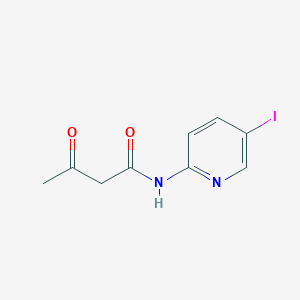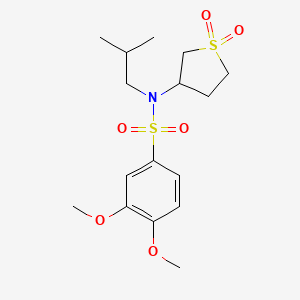
3-(2,5-Dimethylthiophen-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2,5-Dimethylthiophen-3-yl)propanoic acid” is a chemical compound with the CAS Number: 26421-38-5 . It has a molecular weight of 184.26 and its molecular formula is C9H12O2S . The compound is stored at room temperature and it appears as a powder .
Molecular Structure Analysis
The InChI code for “3-(2,5-Dimethylthiophen-3-yl)propanoic acid” is 1S/C9H12O2S/c1-6-5-8(7(2)12-6)3-4-9(10)11/h5H,3-4H2,1-2H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The melting point of “3-(2,5-Dimethylthiophen-3-yl)propanoic acid” is between 54-59°C . The predicted boiling point is 309.4±37.0 °C and the predicted density is 1.185±0.06 g/cm3 . The pKa is predicted to be around 4 .Applications De Recherche Scientifique
Solar Cell Applications
Organic sensitizers, including compounds structurally related to 3-(2,5-Dimethylthiophen-3-yl)propanoic acid, have been engineered for solar cell applications. These sensitizers, when anchored onto TiO2 film, exhibit high incident photon to current conversion efficiency. Notably, the cyanoacrylic acid groups in these compounds are coplanar with the thiophene units, indicating strong conjugation that is pivotal for their photovoltaic performance (Kim et al., 2006).
Organic Synthesis and Functionalization
In the realm of organic synthesis, the ortho-functionalization of substituted toluenes has been achieved through reactions involving compounds similar to 3-(2,5-Dimethylthiophen-3-yl)propanoic acid. This process is tuned by the acidity of reaction conditions, showcasing the compound's versatility in synthetic chemistry (Cai et al., 2007).
Dye-Sensitized Solar Cell Applications
Further extending its application in photovoltaics, derivatives of 3-(2,5-Dimethylthiophen-3-yl)propanoic acid have been utilized in dye-sensitized solar cells (DSSCs). These derivatives serve as organic sensitizers that improve the monochromatic incident photon-to-current conversion efficiency, thereby enhancing the overall conversion efficiency of DSSCs (Hagberg et al., 2008).
Corrosion Inhibition
Novel amino acid-based corrosion inhibitors, structurally related to 3-(2,5-Dimethylthiophen-3-yl)propanoic acid, have been synthesized and characterized. These inhibitors exhibit high efficiency in protecting mild steel against corrosion, with one of the inhibitors achieving a maximum inhibition efficiency of 96.08% at a low concentration. This demonstrates the compound's potential in applications requiring corrosion resistance (Srivastava et al., 2017).
Molecular Engineering
The molecular engineering of organic sensitizers for dye-sensitized solar cell applications often involves compounds similar to 3-(2,5-Dimethylthiophen-3-yl)propanoic acid. These engineered molecules showcase the importance of structural and electronic modifications in achieving high performance in solar energy conversion (D. Hagberg et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
3-(2,5-dimethylthiophen-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-6-5-8(7(2)12-6)3-4-9(10)11/h5H,3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRYXIKBRYFHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylthiophen-3-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2783491.png)


![N-(1-cyanocyclopentyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2783496.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2783498.png)
![2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2783499.png)
![2-((4-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2783500.png)
![ethyl 2-[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2783501.png)
![N-[6-(propanoylamino)-1,3-thiazolo[4,5-f]benzothiazol-2-yl]propanamide](/img/structure/B2783502.png)
![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide](/img/structure/B2783504.png)

